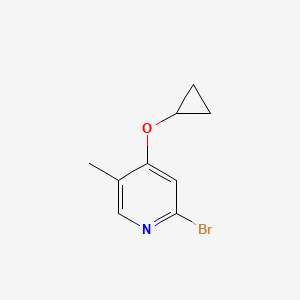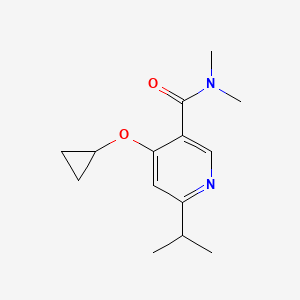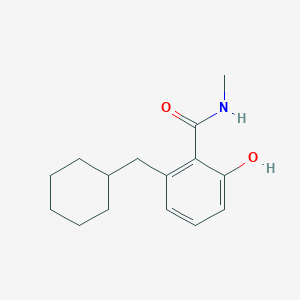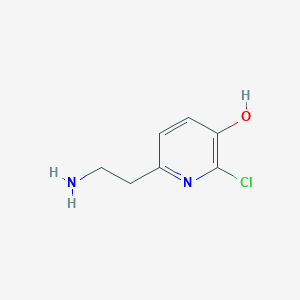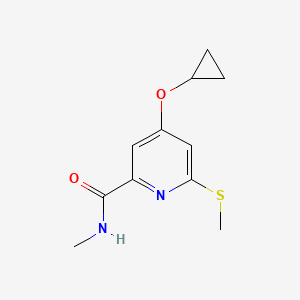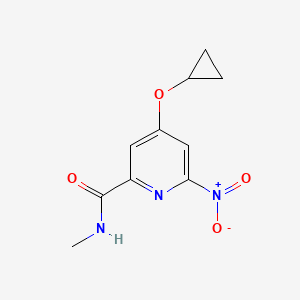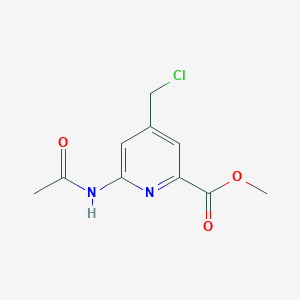
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of an acetylamino group at the 6th position, a chloromethyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Acetylation of the amino group to form the acetylamino derivative.
Chloromethylation: Introduction of the chloromethyl group.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of derivatives with different substituents at the 4th position.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Methyl 6-(aminomethyl)pyridine-2-carboxylate: Similar structure but with an aminomethyl group instead of a chloromethyl group.
Uniqueness
Methyl 6-(acetylamino)-4-(chloromethyl)pyridine-2-carboxylate is unique due to the presence of both an acetylamino group and a chloromethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H11ClN2O3 |
|---|---|
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
methyl 6-acetamido-4-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(14)12-9-4-7(5-11)3-8(13-9)10(15)16-2/h3-4H,5H2,1-2H3,(H,12,13,14) |
Clave InChI |
MTHVIZIJFLOWFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=N1)C(=O)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


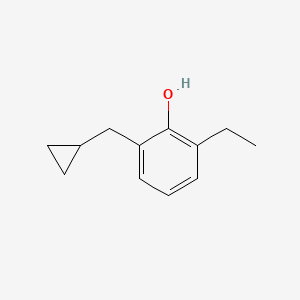
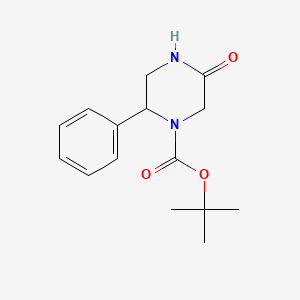
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)

